
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H12F4N4O2S2 and its molecular weight is 456.43. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
- Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing a 1,3,4-thiadiazole nucleus, similar to the compound . They investigated these compounds for antimicrobial, antilipase, and antiurease activities, finding that some exhibited good to moderate antimicrobial activity against test microorganisms, with two showing antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).
Anticancer Evaluation and Docking Study
- A study by Tiwari et al. (2017) focused on synthesizing Schiff’s bases containing thiadiazole scaffold and benzamide groups, similar to the compound of interest. These were evaluated for in vitro anticancer activity against several human cancer cell lines. The study found that most synthesized compounds exhibited promising anticancer activity, with four compounds identified as the most promising anticancer agents (Tiwari et al., 2017).
Synthesis and Antibacterial Activities
- Holla et al. (2003) synthesized compounds featuring a thiadiazolotriazinone structure, with an emphasis on exploring their antibacterial properties. Most of these synthesized compounds displayed promising antibacterial activity in specific concentration ranges (Holla et al., 2003).
Synthesis and Anti-Cancer Activity of Fluorinated Thiadiazoles
- Research by Chowrasia et al. (2017) involved synthesizing fluorinated thiadiazoles and evaluating their anticancer activity against different cancerous cell lines. They discovered moderate to good antiproliferative potency, suggesting potential for these compounds in anticancer drug development (Chowrasia et al., 2017).
Synthesis of Cyclin-Dependent Kinase-2 Inhibitor
- Svensson et al. (2011) synthesized a fluorinated benzamide compound as a potential radiotracer for molecular imaging of cyclin-dependent kinase-2 expression. This research aids in understanding and potentially treating diseases related to cell cycle regulation (Svensson et al., 2011).
Antipathogenic Activity of Thiourea Derivatives
- A study by Limban et al. (2011) involved synthesizing acylthioureas, similar in structure to the compound , and testing them for antipathogenic activity. They found significant effects, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for developing new antimicrobial agents (Limban et al., 2011).
特性
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O2S2/c19-12-6-1-2-7-13(12)23-14(27)9-29-17-26-25-16(30-17)24-15(28)10-4-3-5-11(8-10)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCTXUYKDAGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)
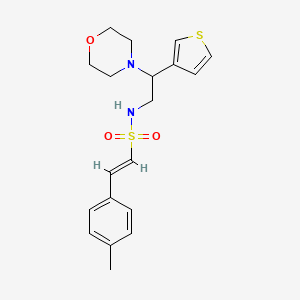
![(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane](/img/structure/B2731555.png)
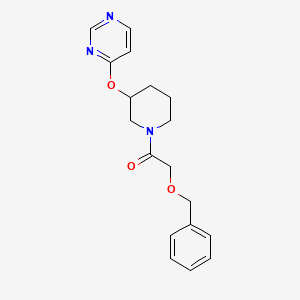

![2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2731560.png)

![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)
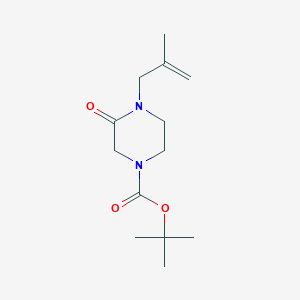
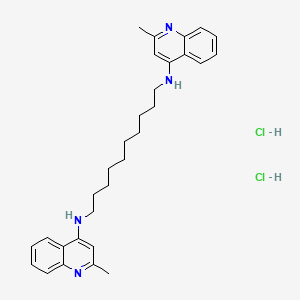
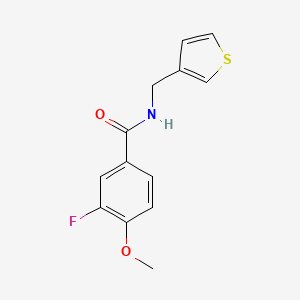
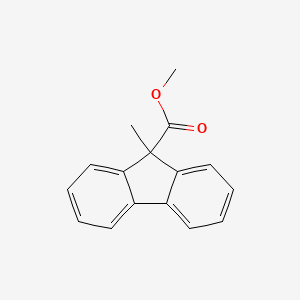
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)